Quercitrin 2''-O-arabinoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28O15 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3/t8-,14-,17-,18-,20+,21+,24+,25-,26-/m0/s1 |
InChI Key |
WRLBRIWXGBKVHQ-BSMATJIKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Quercitrin 2 O Arabinoside
Botanical Sources and Taxonomic Considerations
The known natural source of Quercitrin (B1678633) 2''-O-arabinoside is limited, with its isolation being definitively reported from the plant Commelina communis, commonly known as the Asiatic dayflower. floranorthamerica.org This herbaceous annual plant belongs to the family Commelinaceae. wikipedia.org
While the documented presence of Quercitrin 2''-O-arabinoside is currently restricted to Commelina communis, the study of flavonoid distribution, or chemotaxonomy, can offer clues to its potential presence in other related species. Flavonoid profiles are often consistent within plant families and genera. Therefore, it is plausible that other species within the genus Commelina or the broader Commelinaceae family may also synthesize this compound, though further phytochemical investigations are required to confirm this.
Table 1: Botanical Source of this compound
| Family | Genus | Species | Common Name |
| Commelinaceae | Commelina | communis | Asiatic dayflower |
Tissue-Specific Localization and Developmental Stage Influences
In general, the production of secondary metabolites in plants, including flavonoids, is known to be influenced by tissue type and developmental stage. nih.gov For instance, younger leaves and reproductive tissues often accumulate higher concentrations of certain defensive compounds. nih.gov However, without specific research on this compound, any discussion on its localization and developmental accumulation remains speculative.
Geographical Distribution and Environmental Factors Affecting Accumulation
Commelina communis is native to East Asia and northern parts of Southeast Asia and has been introduced to other parts of the world, including Europe and North America. floranorthamerica.orgwikipedia.orgbugwoodcloud.org The plant is adaptable and can be found in various moist, disturbed sites. wikipedia.orgbugwoodcloud.org
The influence of geographical distribution and specific environmental factors on the accumulation of this compound in Commelina communis has not been the subject of dedicated scientific investigation. However, it is well-established that environmental conditions such as light intensity, temperature, water availability, and soil composition can significantly impact the biosynthesis and accumulation of flavonoids in plants. nih.govd-nb.info For example, variations in these factors can alter the expression of genes involved in flavonoid production. nih.gov It is therefore reasonable to infer that the concentration of this compound in Commelina communis likely varies depending on its geographical location and the specific environmental conditions under which it grows, though empirical data to support this for this specific compound is currently unavailable.
Biosynthetic Pathways and Regulation of Quercitrin 2 O Arabinoside
Precursor Compounds and Initial Glycosylation Steps in Flavonoid Biosynthesis
The formation of Quercitrin (B1678633) 2''-O-arabinoside originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. The journey starts with the amino acid phenylalanine. mdpi.comnih.gov Through the sequential action of several key enzymes, phenylalanine is converted into p-Coumaroyl-CoA, which serves as a crucial entry point into flavonoid biosynthesis. mdpi.com
The assembly of the fundamental flavonoid skeleton is initiated by the enzyme Chalcone (B49325) synthase (CHS). CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, forming a chalcone intermediate. mdpi.comresearchgate.net This chalcone is then isomerized by Chalcone isomerase (CHI) to produce a flavanone (B1672756), typically naringenin (B18129). mdpi.comresearchgate.net
From naringenin, the pathway branches towards different flavonoid classes. For the synthesis of Quercitrin 2''-O-arabinoside, the flavanone undergoes hydroxylation at the 3-position by Flavanone 3-hydroxylase (F3H) to yield a dihydroflavonol, dihydroquercetin. mdpi.com Subsequently, Flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydroquercetin into the flavonol, quercetin (B1663063). mdpi.com Quercetin is the foundational aglycone for the target compound.
Once quercetin is synthesized, it undergoes two sequential glycosylation steps. Glycosylation is the enzymatic attachment of sugar moieties, a process that significantly enhances the solubility and stability of flavonoids. sci-hub.sebiosynth.com This modification is catalyzed by UDP-sugar dependent glycosyltransferases (UGTs). biorxiv.org
Formation of Quercitrin (Quercetin 3-O-rhamnoside): The first glycosylation step involves the attachment of a rhamnose sugar to the hydroxyl group at the C-3 position of the quercetin molecule. This reaction is catalyzed by a specific flavonoid 3-O-rhamnosyltransferase, yielding Quercitrin.
Formation of this compound: The second and final step is the attachment of an arabinose sugar to the 2''-hydroxyl group of the rhamnose moiety already attached to quercetin. This creates the final compound, this compound.
The direct precursor for the final arabinosylation step is therefore Quercitrin.
Table 1: Key Enzymes in the Biosynthesis of the Quercetin Backbone
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. mdpi.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. mdpi.com |
| 4-Coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. mdpi.com |
| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold. mdpi.comtaylorandfrancis.com |
| Chalcone isomerase | CHI | Isomerizes chalcone to flavanone (naringenin). mdpi.comtaylorandfrancis.com |
| Flavanone 3-hydroxylase | F3H | Converts naringenin to dihydroquercetin. mdpi.com |
| Flavonol synthase | FLS | Oxidizes dihydroquercetin to quercetin. mdpi.com |
Enzymatic Machinery Involved in Arabinosyl Transfer to Quercetin Scaffold
The final and defining step in the biosynthesis of this compound is the transfer of an L-arabinose sugar molecule to the quercitrin precursor. This specific reaction is catalyzed by a class of enzymes known as arabinosyltransferases (AATs), which are part of the broader family of UDP-dependent glycosyltransferases (UGTs). nih.gov
These enzymes utilize an activated sugar donor, specifically UDP-L-arabinose, to glycosylate the acceptor molecule. purdue.edu The UDP-L-arabinose itself is synthesized in the Golgi apparatus from UDP-D-xylose by the action of UDP-D-xylose 4-epimerase (UXE). purdue.edu
The arabinosyltransferase responsible for this specific reaction must exhibit high regioselectivity and substrate specificity, recognizing the 2''-hydroxyl group on the rhamnose moiety of quercitrin. While plant genomes contain large families of UGTs, the precise enzyme that catalyzes the formation of this compound has not been definitively identified and characterized in most species. However, the presence of this compound in plants like barley (Hordeum vulgare) confirms the existence of the necessary enzymatic machinery. nih.gov
The identification of such specific enzymes is challenging due to the vast diversity of UGTs and their often overlapping specificities. nih.gov Research into plant natural product glycosylation has identified other flavonoid arabinosyltransferases. For example, an arabinosyltransferase from Arabidopsis thaliana (UGT78D3) has been shown to transfer arabinose to the flavonoid scaffold, although it acts on the aglycone directly rather than on a glycosylated intermediate. nih.gov The enzymes that add a second or third sugar to an existing glycoside, like the one required for this compound synthesis, are often distinct from those that perform the initial glycosylation of the aglycone. The study of these sequential glycosylations is an active area of research in plant biochemistry.
Genetic Regulation of this compound Production in Planta
The production of this compound is tightly controlled at the genetic level. The expression of the biosynthetic genes, from the initial phenylpropanoid pathway to the final glycosylation steps, is orchestrated by a hierarchy of regulatory proteins.
The primary regulators of the flavonoid pathway are transcription factors, primarily belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. bohrium.com These proteins often form a transcriptional activation complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the structural genes (e.g., CHS, F3H, FLS) and activates their transcription. mdpi.com This coordinated regulation ensures that the necessary enzymes for producing the quercetin backbone are synthesized together.
The expression of the genes encoding the specific glycosyltransferases, such as the rhamnosyltransferase and the arabinosyltransferase, is also under strict transcriptional control. The genes for these "decorating" enzymes are often co-regulated with the core pathway genes. Their expression can be induced by specific developmental cues (e.g., fruit ripening, flower pigmentation) or in response to environmental stimuli, such as UV radiation, pathogen attack, or abiotic stress like drought. nih.gov
For instance, studies in barley have shown that the accumulation of related arabinosylated flavonoids, such as isoscoparin (B3028397) 2”-O-arabinoside, is significantly upregulated under water deficit conditions. nih.gov This suggests that the transcription factor(s) controlling the expression of the specific arabinosyltransferase gene are activated as part of the plant's stress response mechanism. Identifying these specific regulatory factors is key to understanding how and why plants produce complex glycosides like this compound.
Transcriptomic and Proteomic Insights into Biosynthetic Control
Modern 'omics' technologies, including transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins), provide powerful tools for dissecting the biosynthetic control of complex molecules like this compound. acs.org These approaches allow researchers to identify candidate genes and enzymes involved in the pathway without prior knowledge of their function.
By comparing the transcriptomes and proteomes of plants under different conditions (e.g., stressed versus non-stressed) or from different tissues, scientists can identify genes and proteins whose abundance correlates with the production of the target compound. nih.govnih.gov For example, a transcriptomic analysis of barley leaves under drought stress revealed a significant increase in the transcripts of numerous flavonoid biosynthetic genes, including those for glycosylated flavones like isoscoparin 2”-O-arabinoside. nih.gov A similar approach could pinpoint the specific arabinosyltransferase gene for this compound by looking for a UGT transcript that is highly co-expressed with the known flavonoid pathway genes and whose presence correlates with the accumulation of the final product.
Proteomic studies complement this by confirming that the identified gene transcripts are actually translated into functional enzymes. acs.orgnih.gov Integrated analyses combining transcriptomics, proteomics, and metabolomics (the study of metabolites) offer a comprehensive view of the pathway. nih.gov Such studies have been used to investigate flavonoid biosynthesis in various plants, including Ginkgo biloba and Chinese raspberry (Rubus chingii). nih.govresearchgate.net These analyses have shown that flavonoid accumulation is often directly linked to the transcriptional and translational upregulation of the entire biosynthetic pathway. nih.govnih.gov Applying this integrated 'omics' strategy is a promising avenue for the definitive identification of the complete enzymatic and regulatory machinery responsible for this compound biosynthesis in plants.
Metabolism and Biotransformation of Quercitrin 2 O Arabinoside
In Planta Metabolism: Deglycosylation and Further Modifications
In plants, the glycosylation and deglycosylation of flavonoids are crucial mechanisms for regulating their stability, solubility, and subcellular localization. nih.govcas.cz Flavonoids are synthesized as aglycones and are then often glycosylated by UDP-dependent glycosyltransferases (UGTs), which attach various sugar molecules. cas.cz For a compound like Quercitrin (B1678633) 2''-O-arabinoside, this involves a multi-step enzymatic process, including the action of specific arabinosyltransferases. For instance, in Arabidopsis, the enzyme UGT78D3 has been identified as an L-arabinosyltransferase responsible for synthesizing quercetin (B1663063) 3-O-L-arabinoside. nih.gov The creation of complex glycosides serves to increase the chemical diversity and stability of these compounds within the plant cell. cas.cz
The reverse process, deglycosylation, is catalyzed by endogenous plant enzymes called glycoside hydrolases (GHs). nih.govnih.gov This metabolic step is essential for activating flavonoids or preparing them for further modifications. For Quercitrin 2''-O-arabinoside, the in planta metabolism would likely involve a sequential hydrolysis. First, an α-L-arabinofuranosidase would cleave the terminal arabinose from the 2''-position of the rhamnose sugar. nih.gov This would be followed by the action of an α-L-rhamnosidase to remove the rhamnose moiety from the 3-position of the quercetin aglycone. nih.gov Once the aglycone, quercetin, is released, it can be further metabolized through processes such as oxidation, methylation, or degradation into smaller phenolic compounds, depending on the plant's physiological needs.
Microbial Biotransformation and Metabolite Characterization
Microorganisms, particularly those in the human gut, play a significant role in the biotransformation of dietary flavonoid glycosides. mdpi.comnih.gov Due to their size and hydrophilic nature, complex glycosides like this compound are generally not absorbed in the small intestine. mdpi.com Upon reaching the colon, they are extensively metabolized by the resident microbiota.
The primary step in microbial biotransformation is deglycosylation. Gut bacteria possess a wide array of glycoside hydrolases capable of cleaving the sugar linkages. nih.gov The metabolism of this compound would proceed via the removal of the arabinose and rhamnose sugars to release the quercetin aglycone. nih.gov
Once quercetin is liberated, it undergoes further degradation by various bacterial species. The heterocyclic C-ring of the quercetin molecule is cleaved, leading to the formation of smaller, more readily absorbable phenolic acids. nih.gov For example, the strict anaerobe Eubacterium ramulus is known to degrade quercetin into 3,4-dihydroxyphenylacetic acid. nih.gov Other identified metabolites from the microbial breakdown of quercetin include phloroglucinol, protocatechuic acid, and 3-(3,4-dihydroxyphenyl)propionic acid. nih.gov Fungal species, such as Aspergillus flavus, have also been shown to metabolize quercetin and its glycosides. researchgate.net Some microorganisms, like Mucor hiemalis and Streptomyces rimosus, can also catalyze glycosylation, potentially adding different sugar moieties to the quercetin structure. nih.govfigshare.com
| Microorganism | Transformation Type | Key Metabolites from Quercetin | Reference |
|---|---|---|---|
| Eubacterium ramulus | Deglycosylation & Ring Fission | 3,4-dihydroxyphenylacetic acid, Phloroglucinol | nih.gov |
| Raoultella terrigena | Degradation | (Leads to decreased quercetin levels) | frontiersin.org |
| Aspergillus flavus | Deglycosylation & Ring Fission | Protocatechuic acid, Phloroglucinol carboxylic acid | researchgate.net |
| Streptomyces rimosus | Glycosylation | Quercetin-7-O-β-4″-deoxy-hex-4″-enopyranosiduronic acid | nih.gov |
| Mucor hiemalis | Glycosylation | Quercetin glucosides | figshare.commdpi.com |
Enzymatic Hydrolysis and Related Glycoside Hydrolases
The breakdown of this compound into its constituent parts—quercetin, rhamnose, and arabinose—is achieved through enzymatic hydrolysis catalyzed by specific glycoside hydrolases (GHs). These enzymes exhibit specificity for the type of sugar and the linkage connecting it to the aglycone or another sugar. nih.gov
The complete hydrolysis of this compound requires the action of at least two distinct types of enzymes:
α-L-Arabinofuranosidases (EC 3.2.1.55): These enzymes are responsible for cleaving the terminal α-L-arabinofuranosyl residues from glycosides. In this case, it would hydrolyze the bond at the 2''-position of the rhamnose moiety. nih.gov
α-L-Rhamnosidases (EC 3.2.1.40): After the arabinose is removed, these enzymes catalyze the hydrolysis of the terminal rhamnose residue linked to the 3-position of quercetin. nih.gov
Commercially available enzyme preparations, which are often crude mixtures containing a variety of hydrolases, have proven effective for the complete deglycosylation of complex flavonoid glycosides in laboratory and industrial settings. frontiersin.org Snailase, an enzyme mix derived from the digestive tract of snails, and Naringinase, produced by fungi, are two such examples. frontiersin.orgnih.gov Snailase contains a cocktail of cellulases, pectinases, and other glycosidases, while Naringinase possesses both α-L-rhamnosidase and β-D-glucosidase activities. frontiersin.orgnih.gov Such enzyme systems can efficiently hydrolyze the multiple sugar moieties from complex structures, yielding the flavonoid aglycone. frontiersin.org
| Enzyme/Enzyme System | Enzyme Class/Source | Action on Flavonoid Glycosides | Reference |
|---|---|---|---|
| α-L-Arabinofuranosidase | Glycoside Hydrolase (GH) | Hydrolyzes terminal arabinose residues. | nih.gov |
| α-L-Rhamnosidase | Glycoside Hydrolase (GH) | Hydrolyzes terminal rhamnose residues from rutinosides and rhamnosides. | nih.gov |
| β-Glucosidase | Glycoside Hydrolase (GH) | Hydrolyzes terminal glucose residues. Often present in microbial systems. | mdpi.comlu.se |
| Snailase | Crude Enzyme Mixture | Contains multiple hydrolases (cellulase, pectinase, etc.) capable of broad-spectrum deglycosylation. | frontiersin.org |
| Naringinase | Enzyme Complex (e.g., from Aspergillus niger) | Exhibits α-L-rhamnosidase and β-D-glucosidase activities, effective on rutinosides. | nih.gov |
Advanced Analytical Methodologies for Quercitrin 2 O Arabinoside Research
Sophisticated Extraction and Purification Strategies from Complex Matrices
The initial and most critical step in the analysis of Quercitrin (B1678633) 2''-O-arabinoside from its natural sources, typically plant tissues, is its efficient extraction and purification. The goal is to isolate the target compound from a myriad of other metabolites, including other flavonoids, lipids, and proteins, which can interfere with subsequent analysis.
Researchers commonly begin with a solid-liquid extraction from dried and ground plant material, such as leaves or flowers. nih.govresearchgate.net Solvents like methanol (B129727), ethanol, or aqueous mixtures of these alcohols are frequently used due to their effectiveness in solubilizing polar flavonoid glycosides. nih.govfrontiersin.org To enhance extraction efficiency, especially for phenolics, ultrasound-assisted extraction (UAE) is often employed, as it uses acoustic cavitation to disrupt cell walls and improve solvent penetration. researchgate.net
Following the initial extraction, the crude extract is typically subjected to one or more purification steps to enrich the concentration of Quercitrin 2''-O-arabinoside. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. frontiersin.orgresearchgate.netmdpi.com Using cartridges packed with a C18 stationary phase, SPE can effectively separate moderately polar flavonoids from highly polar compounds (like sugars and organic acids) and non-polar compounds (like chlorophylls (B1240455) and lipids). frontiersin.orgresearchgate.net The extract is loaded onto the cartridge, which is then washed with a weak solvent (e.g., water or low-percentage methanol) to remove impurities, after which the flavonoids are eluted with a stronger solvent like 80-100% methanol or acetonitrile (B52724). frontiersin.org For further purification, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography over silica (B1680970) gel or Sephadex may be utilized. nih.govjddtonline.infojmp.ir
Table 1: Overview of Extraction and Purification Strategies
| Technique | Matrix Example | Solvents/Materials | Purpose | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Plant Leaves/Stems | 80% Methanol or Ethanol | Efficiently extracts flavonoids by disrupting plant cell walls. | researchgate.net |
| Solid-Phase Extraction (SPE) | Crude Plant Extract | C18 Cartridge, Methanol, Water, Acetonitrile | Purifies the extract by removing interfering compounds and concentrating the target flavonoids. | frontiersin.orgmdpi.com |
| Column Chromatography | Enriched Flavonoid Fraction | Silica Gel, Sephadex | Separates individual compounds for isolation and structural analysis. | jddtonline.infojmp.ir |
| Aqueous Two-Phase System (ATPS) | Crude Leaf Extract | Ethanol/NaH₂PO₄ System | A liquid-liquid extraction method to purify flavonoids from complex mixtures. | nih.gov |
Hyphenated Chromatographic Techniques for Separation and Detection (e.g., LC-MS/MS, HPLC-DAD-ESI-MS)
Due to the complexity of plant extracts, separating this compound from its isomers and other structurally similar flavonoids is a significant challenge. Hyphenated chromatographic techniques, which couple the powerful separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS), are indispensable tools for this purpose.
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) is the standard for separation. frontiersin.orgnih.gov These systems utilize columns packed with a C18 stationary phase (a form of reversed-phase chromatography) to separate compounds based on their polarity. frontiersin.orgnih.gov A gradient elution, typically with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol, is programmed to effectively resolve the many components of the extract over time. frontiersin.orgnih.govsemanticscholar.org
The chromatograph is often coupled to a Diode Array Detector (DAD), which provides ultraviolet-visible (UV-Vis) spectra for each separated compound. nih.govmdpi.com Flavonoids exhibit characteristic UV spectra, which aids in their preliminary identification. However, for unambiguous identification, coupling to a mass spectrometer is essential. Electrospray Ionization (ESI) is the most common interface, as it is a soft ionization technique suitable for polar and thermally labile molecules like flavonoid glycosides. mdpi.comnih.gov The ESI source generates charged ions of the molecules eluting from the LC column, which are then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS), available on instruments like a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole, provides structural information through fragmentation analysis. nih.govsemanticscholar.orgnih.gov In a typical analysis, the parent ion corresponding to this compound is selected and fragmented, and the resulting pattern of daughter ions is used to confirm the identity of the aglycone and the sequence of sugar moieties.
Table 2: Example Parameters for Hyphenated Chromatography
| Parameter | Description | Reference |
|---|---|---|
| Technique | UPLC/DAD-ESI/HRMS/MS (Ultra-Performance Liquid Chromatography/Diode Array Detector-Electrospray Ionization/High-Resolution Tandem Mass Spectrometry) | nih.gov |
| Column | Reversed-phase C18 column (e.g., Kinetex RP₁₈, 2.6 µm, 100 x 2.1 mm) | frontiersin.orgnih.gov |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile | frontiersin.orgnih.gov |
| Elution | Gradient elution (e.g., linear gradient from 5% to 60% B over 20 minutes) | frontiersin.org |
| DAD Detection | Scanning mode (e.g., 190–800 nm) with specific monitoring at λ ~360 nm for flavonoids. | nih.govmdpi.com |
| MS Ionization | Electrospray Ionization (ESI), typically in negative ion mode for flavonoids. | mdpi.comnih.gov |
| MS/MS Analysis | Fragmentation of the parent ion to produce daughter ions, confirming sugar losses and aglycone structure. | nih.govsemanticscholar.org |
High-Resolution Spectroscopic Approaches for Structural Elucidation (e.g., advanced NMR techniques, HRMS)
While hyphenated chromatography can tentatively identify this compound, definitive structural elucidation requires high-resolution spectroscopic methods, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are typically performed on the isolated and purified compound.
HRMS, often performed on TOF or Orbitrap mass analyzers, provides a highly accurate mass measurement of the parent ion (typically with an error of less than 5 ppm). nih.govsciencetechindonesia.com This allows for the unambiguous determination of the compound's elemental formula. nih.govsciencetechindonesia.com For example, the chemical formula for this compound is C₂₆H₂₈O₁₅.
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure. ethernet.edu.etfrontiersin.org One-dimensional (1D) NMR (¹H and ¹³C) provides information about the different types of protons and carbons in the molecule. jmp.ir However, for a complex structure like this compound, two-dimensional (2D) NMR experiments are essential. frontiersin.org
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within each sugar ring and on the quercetin (B1663063) backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the connectivity between the different structural units: identifying the attachment of the rhamnose to the C3-hydroxyl group of quercetin and, most importantly, pinpointing the linkage of the arabinose unit to the 2''-position of the rhamnose sugar.
Together, these advanced NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity and structure of this compound. nih.gov
Table 3: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Yielded | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass, enabling the determination of the exact elemental formula. | nih.govsciencetechindonesia.com |
| ¹H NMR | Identifies the chemical environment and number of different protons in the molecule. | jmp.ir |
| ¹³C NMR | Identifies the chemical environment of each carbon atom in the molecule. | jmp.ir |
| COSY (2D NMR) | Shows proton-proton (¹H-¹H) correlations through bonds, identifying spin systems within sugar rings. | frontiersin.org |
| HSQC/HMQC (2D NMR) | Correlates directly attached protons and carbons (¹H-¹³C), assigning carbons to their attached protons. | frontiersin.org |
| HMBC (2D NMR) | Shows long-range (2-3 bond) ¹H-¹³C correlations, establishing connectivity between structural units (e.g., quercetin-rhamnose, rhamnose-arabinose). | nih.gov |
Quantitative Analysis Methods in Biological and Botanical Samples
Once identified, it is often necessary to determine the concentration of this compound in various samples. HPLC-DAD is the most common and robust method for the quantitative analysis of flavonoids. researchgate.netmdpi.com The method relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the compound.
To perform quantification, a calibration curve must be constructed using a pure analytical standard of this compound. However, specific standards for complex glycosides are often not commercially available. In such cases, quantification can be performed using the calibration curve of a structurally related and more common compound, such as Quercitrin (quercetin-3-O-rhamnoside), and the results are reported as equivalents of that standard. mdpi.com
The analytical method must be validated to ensure its accuracy and reliability. mdpi.com Key validation parameters include:
Linearity: Demonstrating a linear relationship between concentration and peak area over a specific range (r² ≥ 0.99).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. mdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
These validated methods allow for the accurate determination of the this compound content in different plant species, extracts, or biological fluids. researchgate.netnih.govsemanticscholar.org
Table 4: Key Validation Parameters for Quantitative HPLC-DAD Methods
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r²) | The correlation coefficient of the calibration curve, indicating how well the data points fit a straight line. | ≥ 0.99 | mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. Varies by compound and matrix (ng/mL range). | researchgate.netmdpi.com |
| Recovery | The percentage of the true amount of a substance that is detected by the analytical method. Assessed by spiking a blank matrix with a known amount of standard. | Typically 80-120% | mdpi.com |
| Precision (RSD%) | The relative standard deviation of replicate measurements, indicating the method's repeatability. | ≤ 15% | mdpi.com |
Investigations into the Biological Activities and Molecular Mechanisms of Quercitrin 2 O Arabinoside
In Vitro Cellular and Subcellular Investigations
Modulation of Oxidative Stress Pathways and Antioxidant Enzymatic Systems
No specific studies detailing the effects of Quercitrin (B1678633) 2''-O-arabinoside on oxidative stress pathways or antioxidant enzyme systems were identified. Research on related compounds like Quercetin (B1663063) and its primary glycosides shows significant antioxidant activity, often through scavenging reactive oxygen species and activating cellular defense mechanisms like the Nrf2-ARE pathway, but this cannot be directly attributed to Quercitrin 2''-O-arabinoside. nih.govmdpi.commdpi.com
Influence on Inflammatory Signaling Cascades and Immunomodulatory Effects
While extracts of plants known to contain this compound, such as Kalanchoe pinnata, are noted for their traditional use in treating inflammatory conditions, specific data on the isolated compound's mechanism of action on inflammatory signaling cascades (e.g., NF-κB, MAPK) and its direct immunomodulatory effects are not available. researchgate.net Studies on the related compound Quercitrin have demonstrated anti-inflammatory and immunomodulatory properties, particularly in the context of viral infections, by modulating cytokine expression. nih.govresearchgate.netui.ac.idresearchgate.net
Interactions with Specific Enzyme Targets and Receptor Binding Studies
There is a lack of published research on the specific interactions of this compound with enzymes such as elastase, collagenase, hyaluronidase, or other proteases. Molecular docking studies for this specific compound are also not present in the available literature. In contrast, its parent compound, Quercetin, is a known inhibitor of various enzymes, including human neutrophil elastase. nih.gov
Effects on Cellular Proliferation, Differentiation, and Apoptosis in Non-Human Cell Lines
No in vitro studies were found that investigated the direct effects of isolated this compound on cell proliferation, differentiation, or apoptosis in any non-human cell lines. Numerous studies document these effects for Quercetin, which is known to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govresearchgate.net
Impacts on Microbial Growth and Biofilm Formation
Specific data regarding the antibacterial or antifungal activity of this compound, including its effects on microbial growth or biofilm formation, is not available. The broader family of quercetin and its glycosides has been shown to possess antimicrobial properties against a range of pathogens. nih.govnih.govijcmas.comtandfonline.com
Mechanistic Studies in In Vivo Non-Human Models
No published in vivo studies using non-human models to investigate the biological activities and molecular mechanisms of this compound could be located.
Systemic Distribution and Metabolic Fate in Animal Models
There is currently a lack of published scientific studies investigating the systemic distribution and metabolic fate of this compound in any animal models. Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been characterized for this specific glycoside.
In contrast, extensive research has been conducted on the related compound, quercetin, and its other glycosides like quercitrin (quercetin-3-O-rhamnoside) and rutin. Studies in rats have shown that quercetin and its metabolites can be detected in plasma following oral administration. peerj.comnih.govnih.gov The bioavailability and metabolic pathways of these more common flavonoids are well-documented, often involving hydrolysis by gut microbiota and subsequent conjugation in the liver. nih.govnih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in the attached sugar moiety, which can significantly influence its absorption and metabolic profile.
Evaluation of Biological Pathway Modulation in Animal Tissues and Organs
Direct evidence from in vivo animal studies on how this compound modulates biological pathways in various tissues and organs is not available in the current scientific literature.
For the related compound quercitrin, research in animal models has demonstrated its ability to potentiate the Wnt/β-catenin signaling pathway. nih.gov This modulation is achieved by hindering the activity of Glycogen Synthase Kinase 3 (GSK3), leading to increased levels of phosphorylated GSK3β at the serine 9 position. nih.gov This, in turn, results in the stabilization of β-catenin and the activation of the Wnt/β-catenin signaling cascade. nih.gov Studies on quercetin have shown its involvement in a multitude of signaling pathways, including the NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, which are critical in inflammation and cancer. nih.govnih.govmdpi.com Without specific studies, it remains unknown whether this compound would exhibit similar or distinct modulatory effects on these or other biological pathways.
Exploration of this compound’s Influence on Specific Physiological Responses in Animal Models
There are no published in vivo studies in animal models that have specifically investigated the influence of this compound on physiological responses such as inflammation.
However, the anti-inflammatory effects of the related compound, quercitrin, have been observed in a rat model of colitis. nih.gov In this model, the anti-inflammatory effect of quercitrin was attributed to its biotransformation into quercetin by the intestinal microbiota. nih.gov Quercetin then acts to down-regulate the inflammatory response by inhibiting the NF-κB pathway. nih.gov A wide range of studies on quercetin have demonstrated its anti-inflammatory properties in various animal models, often linked to the inhibition of pro-inflammatory cytokines and enzymes. mdpi.com The potential for this compound to elicit similar anti-inflammatory or other physiological responses in animal models has yet to be explored.
Chemical Modifications and Structure Activity Relationship Sar Studies of Quercitrin 2 O Arabinoside Analogues
Synthetic Approaches for Quercitrin (B1678633) 2''-O-Arabinoside Derivatization
The derivatization of quercitrin, a glycoside of quercetin (B1663063), serves to overcome challenges such as poor water solubility and low bioavailability, thereby enhancing its therapeutic potential. nih.gov Synthetic modifications are a key strategy to produce novel derivatives with potentially improved pharmacological profiles. nih.gov
Common synthetic strategies for modifying flavonoids like quercetin, the aglycone of quercitrin, involve several key reactions:
Glycosylation: This process attaches sugar moieties to the flavonoid backbone. It is a crucial modification that can significantly alter the solubility, stability, and bioavailability of the parent compound. nih.gov The synthesis of glycoside analogues can be achieved through various chemical and enzymatic methods.
Methylation: The addition of methyl groups to the hydroxyl moieties of the flavonoid structure is another common derivatization technique. nih.gov
Removal of Hydroxyl Groups: Strategic removal of hydroxyl groups from the quercetin structure has been explored to alter its electronic and steric properties. nih.gov
Introduction of Substituents: The introduction of various functional groups, such as chloro (Cl), methoxy (B1213986) (OCH3), and dimethylamino (N(CH3)2), onto the B-ring of quercetin has been successfully accomplished. nih.gov
A general synthetic scheme for creating quercetin analogues often involves a multi-step process. For instance, one approach may utilize a base-catalyzed reaction with substituted benzaldehydes to construct the B-ring with desired substituents. nih.gov This is typically followed by cyclization and other modifications to yield the final flavonoid structure. nih.gov The specific reagents and conditions, such as the use of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) and hydrogen peroxide (H2O2), are critical for achieving the desired products. nih.gov
These synthetic modifications have led to the creation of a diverse library of quercetin analogues, enabling the investigation of structure-activity relationships. nih.govnih.gov
Semisynthesis of Glycoside Analogues for Biological Activity Profiling (non-human)
Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable tool for generating novel analogues of complex molecules like Quercitrin 2''-O-arabinoside. This approach allows for the targeted alteration of the glycosidic portion of the molecule to explore how these changes affect its biological activity.
For instance, a new C-glycosylflavone, identified as swertiajaponin (B1674783) 2"-O-arabinoside, was isolated from the violet-blue flowers of the tall bearded iris (Iris hybrid) cultivar 'Victoria Falls'. researchgate.net Alongside this new compound, five other known flavonoids were also identified, including swertisin (B192458) 2"-O-arabinoside. researchgate.net The structural elucidation of these compounds was achieved using NMR spectroscopic data. researchgate.net
In another study, two new flavonol triglycosides were isolated from the methanolic extract of Anthyllis hermanniae. These were identified as quercetin 3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-α-L-rhamnopyranoside and kaempferol (B1673270) 3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside]-7-O-α-L-rhamnopyranoside. researchgate.net The biological activity of such compounds is often linked to the number and position of hydroxyl groups on the phenolic rings, which can influence their interaction with extracellular proteins and bacterial cell walls. researchgate.net
The biological profiling of these semisynthetic analogues in non-human models is crucial for establishing structure-activity relationships. For example, studies have investigated the antitubercular activity of flavonoid derivatives. researchgate.net The antibacterial properties of such compounds are thought to be related to their ability to complex with bacterial cell wall components. researchgate.net Furthermore, the antioxidant and cytotoxic activities of various quercetin and kaempferol glycosides have been evaluated. chemfaces.com For instance, kaempferol-3-O-α-D-arabinoside has demonstrated both high antioxidant and cytotoxic activity. chemfaces.com
These non-human biological activity studies provide essential data on how modifications to the glycosidic chain of quercitrin analogues influence their potential therapeutic effects.
Computational Modeling and Molecular Docking Studies of Analogues with Biological Targets
Computational modeling and molecular docking have become indispensable tools in drug discovery and for understanding the interactions between small molecules, like this compound analogues, and their biological targets. nih.govresearchgate.net These in silico methods provide insights into binding affinities and interaction modes, guiding the synthesis and selection of promising new derivatives. nih.gov
Molecular docking studies have been extensively used to evaluate the potential of quercetin derivatives against various protein targets. For example, the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, has been a frequent target. nih.govturkjps.org In these studies, the three-dimensional structures of the ligand (quercetin analogue) and the receptor (protein target) are used to predict the most stable binding pose and to calculate the binding energy. nih.gov
Several studies have highlighted the potential of quercetin derivatives as inhibitors of SARS-CoV-2 proteins. For instance, molecular docking analyses revealed that certain quercetin derivatives exhibit strong binding affinities to the main protease (6LU7). nih.gov One study reported a derivative capable of forming ten strong hydrogen bonds with a binding energy of -7.79 kcal/mol. nih.gov Another in silico study identified three bioactive quercetin derivatives with high binding affinities for different SARS-CoV-2 proteins:
Quercetin 3-O-arabinoside 7-O-rhamnoside with papain-like protease. researchgate.net
Quercetin 3-[rhamnosyl-(1→2)-α-L-arabinopyranoside] with the spike protein receptor-binding domain. researchgate.net
Quercetin-3-neohesperidoside-7-rhamnoside with the 3C-like protease. researchgate.net
The binding energy values obtained from these docking studies are a key indicator of the stability of the ligand-protein complex. mdpi.com For example, in a study on targets involved in oxidative stress, quercitrin showed favorable docking scores against NADPH oxidase, superoxide (B77818) dismutase, and xanthine (B1682287) oxidase. mdpi.com Similarly, computational analysis of quercetin glycosides as potential inhibitors of angiotensin-converting enzyme (ACE) showed that quercetin had a strong binding affinity with a binding energy of -8.5 kcal/mol, which was better than the standard inhibitor. semanticscholar.org
These computational approaches not only help in identifying potential drug candidates but also provide a rationale for the observed biological activities by elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of these flavonoid analogues to their protein targets. nih.govsemanticscholar.org
Ecological and Plant Physiological Roles of Quercitrin 2 O Arabinoside
Role in Plant Defense Mechanisms Against Biotic and Abiotic Stresses
Contribution to Plant Pigmentation and UV Protection
The specific contribution of Quercitrin (B1678633) 2''-O-arabinoside to plant pigmentation and protection against ultraviolet (UV) radiation has not been documented in scientific literature. Flavonoids are well-known for their role as plant pigments and in screening harmful UV radiation, which protects the plant from DNA damage and oxidative stress walshmedicalmedia.com. Extracts from Commelina communis, the plant in which Quercitrin 2''-O-arabinoside is found, have been noted for their antioxidant properties that help neutralize free radicals generated by UV exposure glooshi.com. However, the specific function of this compound in this context remains uninvestigated.
Allelopathic Interactions and Ecological Dynamics
There is no direct scientific evidence to date demonstrating that this compound is involved in allelopathic interactions or in shaping ecological dynamics. Allelopathy is a biological phenomenon where one plant influences the growth of others through the release of chemical compounds. While Commelina communis is recognized as a hardy and sometimes invasive weed that can form colonies excluding other plants, suggesting potential allelopathic capabilities, the specific compounds responsible have not been definitively identified ncsu.eduiastate.edu. Research has not yet explored whether this compound functions as an allelochemical.
Biotechnological Production and Engineering of Quercitrin 2 O Arabinoside
Plant Cell Culture and Organ Culture Systems for Production
There is no specific information available in the reviewed literature on the use of plant cell or organ cultures, including hairy root cultures, for the production of Quercitrin (B1678633) 2''-O-arabinoside. Research in this area has focused on other flavonoids. For instance, hairy root cultures of Fagopyrum tataricum (Tartary buckwheat) have been optimized for the production of rutin and quercetin (B1663063) frontiersin.org. Similarly, cell suspension cultures of Caesalpinia pulcherrima have been investigated for quercetin production phcogj.com. These systems are recognized as potent methods for producing various secondary metabolites, offering advantages like genetic stability and rapid growth in hormone-free media hkbpublications.com. However, their application to Quercitrin 2''-O-arabinoside has not been reported.
Metabolic Engineering Strategies for Enhanced Biosynthesis in Microorganisms or Plants
Metabolic engineering has been successfully employed to produce various flavonoid glycosides in both microorganisms and plants nih.govnih.govnih.gov. Engineered Escherichia coli has been used as a platform for the synthesis of quercetin 3-O-xyloside and quercetin 3-O-arabinoside by introducing genes for nucleotide sugar pathways and specific glycosyltransferases nih.gov. Other studies have focused on producing quercitrin (quercetin 3-O-rhamnoside) and hyperoside in E. coli from simple substrates d-nb.info.
These strategies highlight the potential for engineering biosynthetic pathways to create specific flavonoid structures. The process typically involves introducing key enzymes like glycosyltransferases that attach sugar moieties to the flavonoid backbone nih.gov. However, the specific enzymes and metabolic pathways required for the synthesis of this compound have not been identified or engineered, according to the available scientific literature.
Bioreactor Design and Optimization for this compound Production
Information regarding bioreactor design and optimization is contingent on the successful development of a production system, such as plant cell suspension or microbial fermentation. As there are no established cell lines or engineered microorganisms specifically for producing this compound, there is consequently no research on optimizing bioreactor conditions for its large-scale production. General principles of bioreactor design for hairy root cultures and microbial fermentation of other secondary metabolites exist, but their specific application to this compound remains unexplored.
Future Directions and Emerging Research Avenues for Quercitrin 2 O Arabinoside
Integration of Omics Technologies (Genomics, Metabolomics)
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to view the lifecycle and function of Quercitrin (B1678633) 2''-O-arabinoside. researchgate.net The integration of these technologies is poised to revolutionize our understanding of this compound, from its synthesis in plants to its effects on biological systems.
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a particularly indispensable tool. semanticscholar.org By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can create detailed metabolic fingerprints of plants containing Quercitrin 2''-O-arabinoside. researchgate.netsemanticscholar.org This approach allows for the qualitative and quantitative analysis of the compound and can help differentiate plant cultivars based on their metabolic profiles. semanticscholar.org For instance, metabolomic studies on oat (Avena sativa) cultivars have successfully identified and differentiated them based on their unique chemical compositions, which include various flavonoids. semanticscholar.org Such detailed profiling can reveal how environmental stressors, both biotic and abiotic, influence the production of this compound and other related metabolites. nih.gov
On the other side of the biological spectrum, genomics and transcriptomics can elucidate the genetic blueprint and regulatory networks governing the biosynthesis of this compound. By sequencing the genomes of plants rich in this compound, scientists can identify the specific genes encoding the enzymes responsible for its production, such as glycosyltransferases. researchgate.netnih.gov This genetic information is crucial for understanding the intricate metabolic pathways and for developing strategies to enhance the compound's yield through genetic engineering. researchgate.net The combination of metabolomic data with genomic and transcriptomic insights will provide a holistic view of the compound's role in plant physiology and its potential for targeted production. researchgate.net
Exploration of Novel Biological Targets and Mechanisms
While preliminary research has hinted at the biological activities of flavonoids, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. Future research will need to pivot towards identifying the precise proteins, enzymes, and signaling pathways with which this compound interacts.
In silico methods, such as molecular docking, are becoming increasingly valuable for predicting the binding affinities between small molecules and biological targets. researchgate.net These computational approaches can screen large libraries of proteins to identify potential binding partners for this compound, offering a starting point for further experimental validation. researchgate.netmdpi.com For example, molecular docking studies have been used to investigate the potential of other flavonoids to inhibit key viral enzymes or interact with proteins involved in various diseases. researchgate.netresearchgate.net
Subsequent in vitro and in vivo studies will be essential to confirm these computational predictions and to elucidate the functional consequences of these interactions. Research could focus on its potential to modulate key cellular processes such as inflammation, oxidative stress, and cell signaling pathways. biosynth.comnih.gov For instance, quercetin (B1663063), the aglycone of quercitrin, has been shown to influence signaling pathways like JAK/STAT and PI3K/AKT, which are implicated in various diseases. nih.gov Investigating whether this compound exhibits similar or unique modulatory effects is a critical area for future inquiry. The aim is to move beyond broad descriptions of activity to a detailed, mechanistic understanding of how this specific glycoside exerts its effects at the molecular level.
Sustainable Sourcing and Production Methodologies
The traditional method of obtaining phytochemicals through direct extraction from plant sources can be inefficient and unsustainable. frontiersin.org Therefore, a significant future direction for this compound research is the development of sustainable and cost-effective production methods.
Biotechnological approaches, particularly metabolic engineering and microbial biotransformation, offer promising alternatives. nih.govfrontiersin.org By harnessing the biosynthetic power of microorganisms like Escherichia coli or yeasts, it is possible to produce large quantities of specific flavonoids. frontiersin.orgnih.gov This involves introducing the plant genes responsible for the biosynthesis of this compound into these microbial hosts, effectively turning them into cellular factories for the compound. nih.gov The establishment of flavanone-producing microorganisms can serve as a platform for creating a wide array of flavonoids through further enzymatic modifications. frontiersin.org
Key to this endeavor is the identification and characterization of the specific enzymes, such as UDP-dependent glycosyltransferases (UGTs), that catalyze the final steps in the biosynthesis of this compound. researchgate.net These enzymes are responsible for attaching the arabinoside sugar moiety to the quercitrin backbone. Once identified, the genes for these enzymes can be optimized for expression in microbial systems to maximize yield. sci-hub.se This approach not only ensures a stable and sustainable supply of the compound but also opens the door to producing novel, unnatural flavonoid glycosides with potentially enhanced properties. sci-hub.se
Interdisciplinary Research Collaborations and Global Impact
The full potential of this compound can only be realized through a concerted effort that transcends traditional scientific boundaries. Interdisciplinary collaborations are essential for bridging the gaps between phytochemistry, pharmacology, toxicology, and clinical research.
A collaborative approach would facilitate a comprehensive evaluation of the compound, from its basic chemical properties to its potential health benefits. For instance, ethnobotanical knowledge can provide valuable leads on plants that are rich sources of this compound, which can then be investigated using modern analytical techniques. aferp.fr Toxicologists are needed to assess the safety of the compound, while pharmacologists can investigate its biological activity and mechanisms of action. aferp.fr
Furthermore, global collaborations can accelerate research by pooling resources, expertise, and diverse biological materials. aferp.fr The establishment of international consortia can help standardize research protocols and ensure the quality and comparability of data across different laboratories. aferp.fr Such collaborative efforts will be crucial for navigating the complex regulatory landscapes and for translating basic scientific discoveries into tangible applications that could have a global impact on health and wellness. The study of flavonoids and their impact on human health is a growing field, and a coordinated global effort will be key to unlocking the therapeutic potential of compounds like this compound. researchgate.netnih.govecu.edu.aucambridge.org
Q & A
Q. What are the recommended analytical techniques to confirm the purity and structural identity of Quercitrin 2''-O-arabinoside in plant extracts?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) is commonly used for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) is essential for structural elucidation, particularly to distinguish it from isomers like vitexin derivatives . For quantification, calibration curves using reference standards (≥98% purity) are required, with validation via spike-and-recovery experiments in representative matrices .
Q. How can researchers optimize extraction protocols to maximize this compound yield from plant sources?
Solvent selection (e.g., methanol–acetone–water or ethanol–water mixtures), temperature (40–60°C), and extraction time (1–3 hrs) are critical variables. Sequential solvent partitioning (e.g., BuOH fractionation) can enrich flavone glycosides. Validation via HPLC-UV and comparison with literature yields (e.g., 1.3–19.7 mg/g in Cotoneaster species) is advised .
Q. What in vitro assays are suitable for preliminary screening of its bioactivity (e.g., antioxidant or antimicrobial effects)?
Standard assays include:
- Antioxidant : DPPH/ABTS radical scavenging, FRAP, or ORAC assays at concentrations of 10–100 µM.
- Antimicrobial : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria or fungi. Include positive controls (e.g., ascorbic acid for antioxidants, ampicillin for bacteria) and validate results across triplicate experiments .
Q. How should researchers address stability issues during storage and handling?
Store lyophilized powder at -20°C (3-year stability) or -80°C (1-year stability). For dissolved samples (e.g., DMSO stock solutions), aliquot to avoid freeze-thaw cycles and confirm stability via HPLC after 1–2 weeks .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
Conduct meta-analyses to identify confounding variables (e.g., solvent effects, cell line specificity). Replicate studies under standardized conditions (e.g., 10% FBS in cell culture media, 24–48 hr exposure). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanisms .
Q. How can mechanistic studies elucidate the molecular targets of this compound in inflammatory pathways?
Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells. Validate targets via siRNA knockdown or pharmacological inhibition. Dose-response experiments (0.1–50 µM) and time-course analyses (6–48 hrs) are critical to establish causality .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Key parameters include:
- Bioavailability : Administer 10 mg/kg (oral or intraperitoneal) in rodent models, with plasma collection at 0.5–24 hrs post-dose.
- Tissue distribution : LC-MS/MS quantification in target organs (e.g., liver, kidney).
- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation, sulfation) .
Q. How can researchers validate predicted physicochemical properties (e.g., boiling point, density) experimentally?
Use thermogravimetric analysis (TGA) for decomposition temperatures and gas chromatography (GC) for boiling point determination. Density can be measured via pycnometry. Compare results with computational predictions (e.g., ChemAxon software) and report deviations >5% .
Q. What strategies mitigate interference from structurally similar flavones (e.g., isoquercitrin) in quantitative assays?
Optimize chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Confirm peak identity via MS/MS fragmentation patterns. Cross-validate with standards in spiked samples .
Q. How can structure-activity relationship (SAR) studies improve its therapeutic potential?
Synthesize analogs (e.g., methylated or acylated derivatives) and test bioactivity in parallel with the parent compound. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2, NF-κB) can guide rational design .
Methodological Notes
- Data Interpretation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report p-values and effect sizes (e.g., Cohen’s d) .
- Ethical Compliance : Obtain institutional animal care committee approval for in vivo work (e.g., OECD guidelines) .
- Reproducibility : Deposit raw data (e.g., NMR spectra, HPLC chromatograms) in open-access repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
